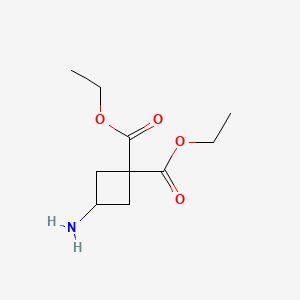
Diethyl 3-aminocyclobutane-1,1-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3-aminocyclobutane-1,1-dicarboxylate is an organic compound with the molecular formula C₁₀H₁₇NO₄. It is a derivative of cyclobutane, featuring an amino group and two ester groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 3-aminocyclobutane-1,1-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with 1,3-dibromopropane, followed by cyclization and subsequent amination . The reaction conditions typically involve the use of a base such as sodium ethoxide and an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 3-aminocyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diethyl 3-oxocyclobutane-1,1-dicarboxylate, while reduction could produce diethyl 3-hydroxycyclobutane-1,1-dicarboxylate .
Wissenschaftliche Forschungsanwendungen
Diethyl 3-aminocyclobutane-1,1-dicarboxylate has several scientific research applications:
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl 3-aminocyclobutane-1,1-dicarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the ester groups may participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 1,1-cyclobutanedicarboxylate: Similar structure but lacks the amino group.
Diethyl 3-cyclopentene-1,1-dicarboxylate: Contains a cyclopentene ring instead of a cyclobutane ring.
Uniqueness
Diethyl 3-aminocyclobutane-1,1-dicarboxylate is unique due to the presence of both an amino group and two ester groups on a cyclobutane ring.
Eigenschaften
CAS-Nummer |
102879-62-9 |
|---|---|
Molekularformel |
C10H17NO4 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
diethyl 3-aminocyclobutane-1,1-dicarboxylate |
InChI |
InChI=1S/C10H17NO4/c1-3-14-8(12)10(5-7(11)6-10)9(13)15-4-2/h7H,3-6,11H2,1-2H3 |
InChI-Schlüssel |
KZCZEORQTDUYCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CC(C1)N)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(4-methoxybenzoyl)amino]-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide](/img/structure/B14330012.png)

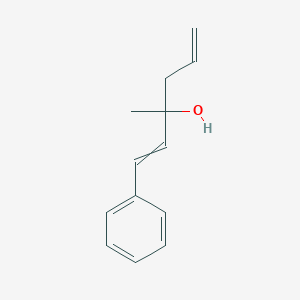
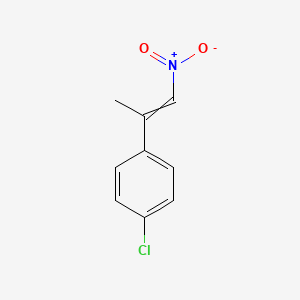
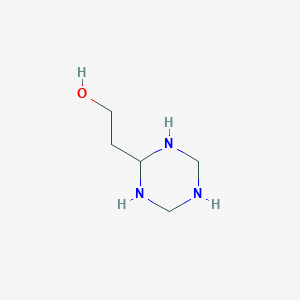
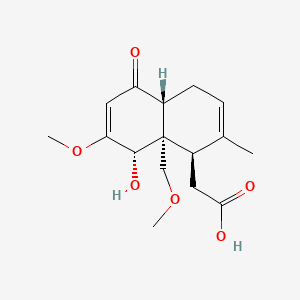

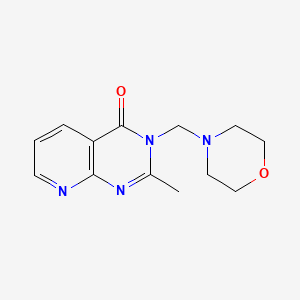
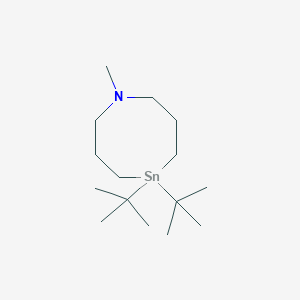
![2-[(1-Chloroethenyl)oxy]propane](/img/structure/B14330084.png)
![2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B14330116.png)
